4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl benzoate typically involves multiple steps, including the bromination of phenyl benzoate derivatives and subsequent reactions with tetradecanoylcarbohydrazide. The exact synthetic route and reaction conditions can vary, but common steps include:
Bromination: Introduction of a bromine atom to the phenyl ring through electrophilic aromatic substitution.
Acylation: Reaction with tetradecanoyl chloride to form the acylated product.
Hydrazonation: Formation of the carbohydrazonoyl group through reaction with carbohydrazide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. standard organic synthesis techniques and equipment are employed to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Substitution Reactions: Particularly nucleophilic aromatic substitution due to the presence of the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield benzoic acid and the corresponding alcohol.
Scientific Research Applications
4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Limited use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbohydrazonoyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl 4-methylbenzoate
Uniqueness
4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the bromine atom and the long tetradecanoyl chain make it particularly useful in specialized research applications.
Properties
CAS No. |
769151-65-7 |
---|---|
Molecular Formula |
C28H37BrN2O3 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C28H37BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-15-18-27(32)31-30-22-24-21-25(29)19-20-26(24)34-28(33)23-16-13-12-14-17-23/h12-14,16-17,19-22H,2-11,15,18H2,1H3,(H,31,32)/b30-22+ |
InChI Key |
JXGBQPPTIHFUDR-JBASAIQMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.